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  • Product: 1-(1-Methylpiperidin-3-YL)piperazine
  • CAS: 344436-00-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(1-Methylpiperidin-3-YL)piperazine: Chemical Properties and Molecular Characteristics

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the chemical properties and molecular weight of 1-(1-Methylpiperidin-3-YL)piperazine. Given the limited availabil...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties and molecular weight of 1-(1-Methylpiperidin-3-YL)piperazine. Given the limited availability of experimental data for this specific isomer in public literature, this document synthesizes predicted data, information on analogous compounds, and fundamental chemical principles to offer a comprehensive profile for research and development purposes.

Molecular Identity and Physicochemical Properties

1-(1-Methylpiperidin-3-YL)piperazine is a bicyclic tertiary amine containing a piperidine ring N-methylated at position 1 and substituted at position 3 with a piperazine ring. This structure is a key building block in medicinal chemistry, with the piperazine and methylpiperidine moieties being common pharmacophores.[1]

Key Identifiers and Molecular Weight
PropertyValueSource
IUPAC Name 1-(1-methylpiperidin-3-yl)piperazine-
Molecular Formula C10H21N3[2]
Molecular Weight 183.29 g/mol [3]
Monoisotopic Mass 183.17355 Da[2]
CAS Number 344436-00-6[4]
Predicted Physicochemical Data

Due to a lack of extensive experimental studies on the 3-yl isomer, the following properties are based on computational predictions. These values provide a valuable starting point for experimental design.

PropertyPredicted ValueNotesSource
XlogP 0.2This indicates a relatively low lipophilicity, suggesting good aqueous solubility.[2]
Topological Polar Surface Area (TPSA) 18.5 ŲThe TPSA is indicative of a molecule's ability to cross cell membranes.[3]
Hydrogen Bond Donor Count 1The N-H group on the piperazine ring can act as a hydrogen bond donor.[3]
Hydrogen Bond Acceptor Count 3The nitrogen atoms can act as hydrogen bond acceptors.[3]
Rotatable Bond Count 1The bond between the piperidine and piperazine rings allows for conformational flexibility.[3]

Chemical Structure and Reactivity

The chemical reactivity of 1-(1-Methylpiperidin-3-YL)piperazine is primarily dictated by the nucleophilic nature of the nitrogen atoms, particularly the secondary amine in the piperazine ring.

Caption: 2D structure of 1-(1-Methylpiperidin-3-YL)piperazine.

The secondary amine of the piperazine moiety is the most reactive site for electrophilic substitution, such as alkylation and acylation.[5] The tertiary amines in the structure are less nucleophilic due to steric hindrance. The overall basicity of the molecule makes it prone to form salts with acids.

Proposed Synthesis Pathway

Proposed Reductive Amination Protocol:

This two-step process would involve the reaction of 1-methyl-3-piperidone with piperazine in the presence of a reducing agent.

Step 1: Imine Formation 1-methyl-3-piperidone is reacted with an excess of piperazine. The excess piperazine serves both as a reactant and as a base to drive the equilibrium towards the formation of the iminium intermediate.

Step 2: Reduction The intermediate iminium ion is then reduced in situ to the final product. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for this purpose.

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product 1-methyl-3-piperidone 1-methyl-3-piperidone Reductive Amination Reductive Amination 1-methyl-3-piperidone->Reductive Amination Piperazine Piperazine Piperazine->Reductive Amination Column Chromatography Column Chromatography Reductive Amination->Column Chromatography 1-(1-Methylpiperidin-3-YL)piperazine 1-(1-Methylpiperidin-3-YL)piperazine Column Chromatography->1-(1-Methylpiperidin-3-YL)piperazine

Caption: Proposed synthesis workflow for 1-(1-Methylpiperidin-3-YL)piperazine.

Spectroscopic Characterization (Predicted)

Experimental spectral data for 1-(1-Methylpiperidin-3-YL)piperazine is not widely published. However, we can predict the key features based on its structure and by comparison with its 4-yl isomer.[3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the number of non-equivalent protons in the two heterocyclic rings. Key expected signals include:

  • A singlet for the N-methyl protons.

  • A series of multiplets in the aliphatic region corresponding to the methylene protons of the piperidine and piperazine rings.

  • A broad singlet for the N-H proton of the piperazine ring, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show distinct signals for each of the 10 carbon atoms in the molecule. The chemical shifts would be influenced by the neighboring nitrogen atoms.

Mass Spectrometry

Mass spectrometry would be a crucial tool for confirming the molecular weight. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₂₁N₃. Predicted collision cross-section values for various adducts are available.[2]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 184.18083147.5
[M+Na]⁺ 206.16277150.1
[M-H]⁻ 182.16627146.7

(Data from PubChemLite)[2]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for:

  • N-H stretching of the secondary amine in the piperazine ring (around 3300 cm⁻¹).

  • C-H stretching of the aliphatic groups (around 2800-3000 cm⁻¹).

  • N-H bending vibrations (around 1600 cm⁻¹).

Safety and Handling

Potential Hazards:

  • Corrosive: Likely to cause severe skin burns and eye damage.[9]

  • Irritant: May cause respiratory irritation.

  • Harmful: May be harmful if swallowed or inhaled.

Recommended Handling Procedures:

  • Work in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Potential Applications in Research and Drug Development

Piperazine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide range of approved drugs with diverse biological activities, including antipsychotic, antihistaminic, and anti-cancer effects.[1][10][11] The 1-methylpiperidine moiety is also a common feature in centrally active compounds. Therefore, 1-(1-Methylpiperidin-3-YL)piperazine represents a valuable building block for the synthesis of novel compounds targeting a variety of biological targets, particularly within the central nervous system.

References

  • PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. National Center for Biotechnology Information. [Link]

  • Zessin, F., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1576.
  • Google Patents. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-810.
  • NextSDS. 1-(1-methylpiperidin-3-yl)piperazin-2-one dihydrochloride — Chemical Substance Information. [Link]

  • Iovine, V., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(3), 304.
  • Patel, K. R., & Patel, S. K. (2010). Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Biosciences Biotechnology Research Asia, 7(2), 711-716.
  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • NIST. Piperazine, 1-methyl-. National Institute of Standards and Technology. [Link]

  • Google Patents. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • PubChemLite. 1-(1-methylpiperidin-3-yl)piperazine (C10H21N3). [Link]

  • NIST. Piperazine, 1-methyl-. National Institute of Standards and Technology. [Link]

  • NIST. Piperidine, 1-methyl-. National Institute of Standards and Technology. [Link]

  • Sharma, R., & Kumar, V. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5649-5655.
  • Jones, S., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem, 21(1), e202500678.
  • PharmaCompass. 1-(1-methylpiperidine-4-yl)-piperazine. [Link]

  • Analytical Methods. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]

  • ATB. 1-Methylpiperidine. [Link]

Sources

Exploratory

A Technical Guide to the Pharmacokinetics of 1-(1-Methylpiperidin-3-YL)piperazine Derivatives

Introduction: Scaffolding for Success in CNS and Beyond The 1-(1-methylpiperidin-3-yl)piperazine core represents a privileged scaffold in modern medicinal chemistry. This structural motif is a cornerstone in the design o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Scaffolding for Success in CNS and Beyond

The 1-(1-methylpiperidin-3-yl)piperazine core represents a privileged scaffold in modern medicinal chemistry. This structural motif is a cornerstone in the design of novel therapeutics, particularly those targeting the central nervous system (CNS).[1] The strategic fusion of the piperidine and piperazine rings provides a unique three-dimensional architecture that allows for precise interaction with a multitude of biological targets while offering significant opportunities for synthetic modification to fine-tune pharmacological and pharmacokinetic properties.[2] Piperazine derivatives are integral to numerous marketed drugs, including anticancer agents, antipsychotics, and antihistamines, demonstrating the scaffold's versatility and clinical relevance.[2][3]

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile—collectively known as pharmacokinetics—of these derivatives is paramount for translating a promising compound into a viable therapeutic agent. The inherent physicochemical properties of the dual basic nitrogen centers in the piperidine and piperazine moieties significantly influence solubility, membrane permeability, and metabolic stability. This guide provides an in-depth analysis of the pharmacokinetic characteristics of this compound class, outlines robust experimental methodologies for their evaluation, and offers insights into interpreting the resulting data for drug development professionals.

Section 1: The Core Pharmacokinetic Profile (ADME)

The journey of a drug through the body is a complex process. For 1-(1-methylpiperidin-3-yl)piperazine derivatives, the interplay of their structural features dictates their behavior at each stage.

Absorption: The Gateway to Systemic Circulation

Oral bioavailability is a critical parameter for patient compliance and therapeutic efficacy. Piperazine-containing compounds exhibit a wide range of oral absorption profiles, influenced heavily by their physicochemical properties and interactions with biological transport systems.[4][5]

  • Physicochemical Determinants : The pKa of the basic nitrogen atoms is a key factor. At the physiological pH of the gut, these amines will be protonated to varying degrees, affecting both their solubility and their ability to permeate the lipophilic intestinal membrane. Strategic modifications, such as the introduction of fluorine atoms, can significantly reduce the basicity (pKa) of the molecule, which has been shown to have a dramatic and beneficial influence on oral absorption.[6]

  • Role of Efflux Transporters : A major hurdle to the absorption of many CNS drug candidates is the P-glycoprotein (P-gp) efflux transporter, which actively pumps xenobiotics out of intestinal cells and back into the lumen.[4] Interestingly, some piperazine derivatives have been identified as P-gp inhibitors, which can enhance their own bioavailability or that of co-administered drugs.[4] This dual role must be carefully characterized during development.

Distribution: Reaching the Site of Action

Once absorbed, a drug must be distributed effectively to its target tissue. For many 1-(1-methylpiperidin-3-yl)piperazine derivatives, the target is within the CNS.

  • Tissue and Brain Penetration : Arylpiperazine derivatives are known to distribute extensively into tissues, including the brain.[7] Their ability to cross the blood-brain barrier (BBB) is essential for neurological indications. The lipophilicity and hydrogen bonding potential of the molecule, governed by its specific substitutions, are critical for BBB permeation.[8]

  • Volume of Distribution (Vd) : A high volume of distribution is often observed for this class, indicating significant tissue uptake rather than confinement to the systemic circulation. This is consistent with their lipophilic nature and extensive tissue distribution.[5] Biodistribution studies in preclinical models are essential to confirm target engagement and identify potential off-target accumulation. For example, studies with related N-phenylpiperazine derivatives have shown significant brain concentrations.[9][10]

Metabolism: Biotransformation and Clearance

Metabolism is the body's process of converting drug molecules into more water-soluble compounds that can be easily excreted. This process is a primary driver of drug clearance and half-life.

  • Primary Site and Enzymes : The liver is the principal site of metabolism for piperazine derivatives, mediated predominantly by the Cytochrome P450 (CYP) enzyme system.[9] Specifically, the CYP3A4 and CYP2D6 isoforms are frequently implicated in their biotransformation.[7]

  • Key Metabolic Pathways : Common metabolic pathways include:

    • N-Dealkylation : Cleavage of the alkyl group from one of the piperazine or piperidine nitrogens. N-dealkylation of arylpiperazines by CYP3A4 can lead to the formation of 1-aryl-piperazine metabolites, which may themselves be pharmacologically active.[7]

    • Aromatic Hydroxylation : Addition of a hydroxyl group to an aromatic ring, often mediated by CYP2D6.[7]

    • Oxidation : Oxidation of the piperidine or piperazine rings.

  • Drug-Drug Interaction Potential : Because these compounds are metabolized by major CYP enzymes, there is a potential for drug-drug interactions (DDIs). It is crucial to evaluate their potential to either inhibit or induce CYP enzymes early in development.

cluster_ADME General ADME Pathway for Piperazine Derivatives Oral Oral Administration Stomach Stomach/Intestine (Absorption) Oral->Stomach Ingestion Stomach->Stomach PortalVein Portal Vein Stomach->PortalVein Permeation Liver Liver (Metabolism) CYP3A4, CYP2D6 PortalVein->Liver First-Pass Systemic Systemic Circulation (Distribution) Liver->Systemic Bile Biliary Excretion Liver->Bile Metabolites Tissues Tissues Systemic->Tissues Brain Brain (Target Site) Crosses BBB Systemic->Brain Kidney Kidneys (Excretion) Systemic->Kidney Tissues->Systemic Brain->Systemic Urine Urine Kidney->Urine

Caption: Generalized ADME pathway for orally administered piperazine derivatives.

Excretion: The Final Elimination

The parent drug and its metabolites are ultimately removed from the body.

  • Routes of Elimination : The primary route of excretion is renal, with metabolites being eliminated in the urine, often as glucuronide or sulfate conjugates.[7][11] Biliary excretion into the feces is another possible, though often secondary, route.[4] The physicochemical properties of the metabolites, particularly their polarity, determine the predominant excretion pathway.

Section 2: Experimental Methodologies and Protocols

Rigorous and validated experimental methods are the bedrock of pharmacokinetic science. The following protocols represent the industry standard for characterizing 1-(1-methylpiperidin-3-yl)piperazine derivatives.

In Vivo Pharmacokinetic Study: A Preclinical Rat Model

The objective of this protocol is to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) following oral administration in a rodent model.

cluster_PK_Workflow Workflow for a Preclinical Oral PK Study in Rats Dosing 1. Dosing (Oral Gavage) Sampling 2. Serial Blood Sampling (e.g., Tail Vein) Dosing->Sampling Processing 3. Sample Processing (Centrifugation) Sampling->Processing Plasma Plasma Processing->Plasma Storage 4. Storage (-80°C) Plasma->Storage Analysis 5. Bioanalysis (LC-MS/MS) Storage->Analysis PK_Calc 6. PK Parameter Calculation Analysis->PK_Calc

Caption: Workflow for a typical preclinical oral pharmacokinetic study in rats.

Step-by-Step Protocol:

  • Acclimatization & Dosing : Male Sprague-Dawley rats are acclimatized for at least one week. Prior to dosing, animals are fasted overnight. The test compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), is administered via oral gavage at a predetermined dose.

  • Blood Sampling : Serial blood samples (approx. 100-200 µL) are collected at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from the tail vein into tubes containing an anticoagulant like heparin.[9]

  • Plasma Preparation : Blood samples are immediately centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.[9]

  • Storage : The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis to ensure sample integrity.[9]

  • Bioanalysis : Plasma concentrations of the drug are quantified using a validated LC-MS/MS method (see Section 2.2).

  • Data Analysis : The plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.[9]

Bioanalytical Quantification: The LC-MS/MS Gold Standard

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying drugs in complex biological matrices due to its exceptional sensitivity and selectivity.[10]

Step-by-Step Protocol:

  • Sample Preparation (Protein Precipitation) :

    • To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard (a stable isotope-labeled version of the analyte is ideal).

    • Vortex the mixture vigorously for 1-2 minutes to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 12,000 rpm for 12 minutes) to pellet the precipitated proteins.[10]

    • Transfer the supernatant to a new plate or vial for analysis.

  • Chromatographic Separation (HPLC/UPLC) :

    • Inject a small volume (e.g., 5-10 µL) of the supernatant onto a reversed-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. This separates the analyte from endogenous matrix components.

  • Mass Spectrometric Detection :

    • The column eluent is directed into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

    • The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored, providing highly specific quantification.[9]

  • Quantification : A calibration curve is constructed by analyzing standards of known concentrations prepared in the same biological matrix. The concentration of the unknown samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

A Note on Alternative Methods : For compounds with poor ionization or when LC-MS/MS is unavailable, HPLC with UV detection can be used. However, because the piperazine nucleus lacks a strong native chromophore, this often requires a pre-column derivatization step.[12] A common strategy is to react the secondary amine of the piperazine with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active product, enabling sensitive detection.[12][13]

Section 3: Data Presentation and Interpretation

Clear presentation of pharmacokinetic data is essential for making informed decisions in a drug development program.

Key Pharmacokinetic Parameters

The following table summarizes in vivo pharmacokinetic parameters for two representative arylpiperazine derivatives following oral administration in rats, illustrating the type of data generated from the protocols described above.[9]

Table 1: Key Pharmacokinetic Parameters of Novel Arylpiperazine Derivatives in Rats

ParameterCompound 27LQFM05UnitInterpretation
Dose (Oral) 1012 (µmol/kg)mg/kgThe amount of drug administered.
Cmax 101.3 ± 29.5163.4ng/mLMaximum Plasma Concentration : The highest concentration the drug reaches.
Tmax 0.58 ± 0.201.0hTime to Cmax : How quickly the maximum concentration is reached.
AUC(0-t) 239.1 ± 72.8652.8ng·h/mLArea Under the Curve : Represents the total drug exposure over time.
t½ (half-life) 2.50 ± 0.574.9hElimination Half-Life : The time it takes for the drug concentration to decrease by half.

Data for Compound 27 and LQFM05 sourced from published preclinical pharmacokinetic tests.[9]

Tissue Distribution Data

To confirm target engagement, especially for CNS-active drugs, tissue distribution studies are performed.

Table 2: Tissue Distribution of LQFM05 in Rats

TissueConcentration (µg/g)
Brain 12.4
Kidneys High Exposure

Data for LQFM05 sourced from biodistribution studies.[9] A high brain-to-plasma concentration ratio is a desirable feature for a CNS-targeted therapeutic.

Conclusion

The 1-(1-methylpiperidin-3-yl)piperazine scaffold is a valuable platform for the development of novel therapeutics. A thorough and early understanding of the pharmacokinetic properties of derivatives from this class is not merely a regulatory requirement but a fundamental component of a successful drug discovery campaign. By employing robust in vivo and bioanalytical methodologies, researchers can elucidate the ADME profile, identify potential liabilities such as poor bioavailability or rapid metabolism, and rationally design next-generation compounds with optimized properties. The integration of pharmacokinetic assessment throughout the discovery and development pipeline is the key to unlocking the full therapeutic potential of this versatile chemical class.

References

  • A comparative study of the pharmacokinetic properties of piperazine deriv
  • Analytical Methods for Piperazine Detection. Scribd.
  • Application Notes and Protocols for the Analytical Characterization of Piperazine Deriv
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PMC.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI.
  • N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed.
  • Piperazine derivatives inhibit PrP/PrP(res)
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry.
  • ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine.
  • Current Awareness of Piperazines: Pharmacology and Toxicology. PubMed.
  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed.
  • Discovery and Optimization of Orally Bioavailable Heterobifunctional Degraders of KAT2A/B for the Treatment of Cancer.

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(1-Methylpiperidin-3-yl)piperazine as a Privileged Scaffold in Aminergic GPCR-Targeted Drug Discovery

Executive Summary The compound 1-(1-Methylpiperidin-3-yl)piperazine (CAS 344436-00-6) is a nitrogen-rich heterocyclic building block that has emerged as a highly versatile "privileged scaffold" in modern medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(1-Methylpiperidin-3-yl)piperazine (CAS 344436-00-6) is a nitrogen-rich heterocyclic building block that has emerged as a highly versatile "privileged scaffold" in modern medicinal chemistry[1]. Due to its unique topological and electronic properties, it is extensively utilized in the design of ligands targeting Class A G-protein-coupled receptors (GPCRs), particularly aminergic receptors such as serotonin (5-HT), dopamine (D2/D3), and histamine (H3) receptors[2].

This application note provides a comprehensive guide for researchers and drug development professionals on how to utilize this scaffold. It details the mechanistic rationale for its binding efficacy, provides self-validating experimental protocols for in vitro screening, and outlines the structure-activity relationship (SAR) dynamics critical for lead optimization.

Mechanistic Insights: The Causality of Scaffold Efficacy

To rationally design drugs using 1-(1-Methylpiperidin-3-yl)piperazine, one must understand the causality behind its high receptor affinity. The scaffold's success is not coincidental; it is driven by precise stereochemical and electrostatic interactions within the GPCR orthosteric binding pocket.

The Asp3.32 Anchoring Mechanism

The unsubstituted secondary amine (N4) of the piperazine ring is the critical pharmacophoric element. At physiological pH, this nitrogen is protonated. In aminergic GPCRs (such as 5-HT1A, 5-HT7, and D2), this protonated nitrogen forms a highly conserved, charge-reinforced salt bridge with the carboxylate side chain of an aspartate residue located on Transmembrane Helix 3 (Asp3.32 )[3][4].

  • Causality: Without this electrostatic anchor, the ligand cannot stabilize the receptor's active or inactive conformations, resulting in a near-total loss of affinity[4]. The piperazine ring perfectly positions this positive charge while maintaining a rigid chair conformation that minimizes entropic penalties upon binding.

The Role of the 1-Methylpiperidin-3-yl Moiety

While the piperazine ring acts as the primary anchor, the attached 1-methylpiperidin-3-yl group serves as a secondary vector.

  • Causality: This bulky, lipophilic moiety extends into secondary binding pockets (allosteric sites) formed by extracellular loops (ECL2) and Transmembrane Helices 5 and 6[5]. By modifying the spatial orientation of the molecule, this group dictates receptor subtype selectivity (e.g., favoring D3 over D2, or 5-HT7 over 5-HT1A) by engaging in specific hydrophobic and van der Waals interactions that vary between receptor subtypes[5].

Experimental Workflows & Protocols

To validate synthesized derivatives of 1-(1-Methylpiperidin-3-yl)piperazine, a self-validating two-tier screening system is required. Protocol A establishes whether the ligand physically binds to the receptor (Affinity). Protocol B determines the functional consequence of that binding (Efficacy).

Protocol A: In Vitro Radioligand Binding Assay (Affinity Validation)

This protocol measures the displacement of a known radioligand to determine the inhibition constant ( Ki​ ) of your synthesized derivatives.

Materials:

  • CHO cell membranes stably expressing human 5-HT1A or D2 receptors.

  • Radioligand: [³H]-8-OH-DPAT (for 5-HT1A) or [³H]-Spiperone (for D2).

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GF/B Glass Fiber Filters and 0.5% Polyethylenimine (PEI).

Step-by-Step Methodology:

  • Filter Pre-treatment: Soak GF/B filters in 0.5% PEI for 1 hour at room temperature.

    • Causality: Piperazine derivatives are highly basic and lipophilic, making them prone to sticking to bare glass fibers. PEI is a cationic polymer that coats the filter, preventing non-specific binding of your ligand and reducing false-positive background noise.

  • Assay Assembly: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10−11 to 10−5 M), 50 µL of radioligand (e.g., 1.5 nM [³H]-8-OH-DPAT), and 100 µL of membrane suspension (15 µg protein/well).

  • Incubation: Incubate the microplates in the dark at 25°C for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Harvesting: Rapidly filter the assay mixture through the PEI-soaked GF/B filters using a cell harvester. Wash three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Causality: Ice-cold buffer drastically slows the dissociation rate ( koff​ ) of the receptor-ligand complex, ensuring the bound radioligand is not washed away during filtration.

  • Detection: Dry the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Accumulation Assay (Efficacy Validation)

Binding does not equal activation. Because 5-HT1A and D2 receptors are Gαi​ -coupled, their activation inhibits adenylyl cyclase (AC), reducing cyclic AMP (cAMP) levels.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO cells expressing the target GPCR into 384-well plates at a density of 5,000 cells/well in assay buffer containing 0.5 mM IBMX.

    • Causality: IBMX is a phosphodiesterase (PDE) inhibitor. It prevents the cellular degradation of cAMP, ensuring that the measured cAMP levels accurately reflect adenylyl cyclase activity rather than downstream degradation.

  • Stimulation: Add the test piperazine derivative alongside 10 µM Forskolin. Incubate for 30 minutes at 37°C.

    • Causality: Forskolin directly activates adenylyl cyclase, artificially elevating baseline cAMP levels. Because Gαi​ activation decreases cAMP, a high baseline is strictly required to observe a measurable inhibitory response. Without Forskolin, basal cAMP is too low to detect agonism.

  • Lysis & Detection: Add HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing anti-cAMP cryptate and d2-labeled cAMP. Incubate for 1 hour.

  • Readout: Read the plate on a time-resolved fluorescence microplate reader (e.g., PHERAstar). A decrease in the FRET signal indicates that the test ligand is an agonist (inhibiting cAMP production).

Quantitative Data Presentation

The following table summarizes a mock Structure-Activity Relationship (SAR) study, demonstrating how functionalizing the N4 position of the 1-(1-Methylpiperidin-3-yl)piperazine scaffold impacts receptor affinity across three aminergic GPCRs.

Compound IDN4-Substitution on Piperazine Ring5-HT1A Ki​ (nM)5-HT7 Ki​ (nM)D2 Ki​ (nM)Functional Profile (5-HT1A)
Cmpd-01 Unsubstituted (Parent Scaffold)> 10,000> 10,000> 10,000N/A
Cmpd-02 2-Methoxyphenyl12.4 ± 1.285.3 ± 4.1145.0 ± 8.5Partial Agonist
Cmpd-03 3-Chlorophenyl4.1 ± 0.518.2 ± 2.042.1 ± 3.4Full Agonist
Cmpd-04 Biphenyl-2-yl1.8 ± 0.25.4 ± 0.8310.5 ± 12.0Antagonist
Cmpd-05 4-Fluorobenzyl45.0 ± 3.1112.4 ± 9.518.5 ± 1.5Antagonist

Data Interpretation: The parent scaffold alone lacks sufficient hydrophobic bulk to achieve high affinity. The addition of a biphenyl group (Cmpd-04) creates a highly potent, dual 5-HT1A/5-HT7 ligand, likely due to enhanced π−π stacking with aromatic residues (e.g., Phe6.51, Phe6.52) in the deep binding pocket[3].

Visualizations

GPCR Signaling Pathway

The diagram below illustrates the causality of the functional cAMP assay (Protocol B), mapping how piperazine-based ligands modulate downstream cellular signaling.

GPCR_Signaling Ligand Piperazine Derivative (Agonist) GPCR Aminergic GPCR (e.g., 5-HT1A / D2) Ligand->GPCR Anchors to Asp3.32 G_alpha_i Gαi Protein (Inhibitory) GPCR->G_alpha_i Activates AC Adenylyl Cyclase (Effector) G_alpha_i->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduced Conversion ATP ATP ATP->AC PKA Protein Kinase A (Inhibited) cAMP->PKA Downstream Effect

Fig 1: Gi-coupled GPCR signaling pathway modulated by piperazine-based ligands.

Drug Discovery Workflow

The following diagram outlines the logical progression of utilizing the 1-(1-Methylpiperidin-3-yl)piperazine scaffold from initial design to lead optimization.

Workflow Design Scaffold Design (CAS 344436-00-6) Synth Chemical Synthesis & N4-Derivatization Design->Synth Alkylation/Acylation Bind Radioligand Binding (Affinity / Ki) Synth->Bind Purified Ligands Func cAMP Accumulation (Efficacy / IC50) Bind->Func High Affinity Hits Lead Lead Optimization & SAR Modeling Func->Lead Functional Data Lead->Design Iterative Refinement

Fig 2: Step-by-step drug discovery workflow for piperazine-derived GPCR ligands.

References

  • Ten, Koizhaiganova, Bissenbay, et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry". Molecules, 2026.[Link]

  • Szulczyk, D., et al. "Novel Dual 5-HT7 Antagonists and Sodium Channel Inhibitors as Potential Therapeutic Agents with Antidepressant and Anxiolytic Activities". Pharmaceuticals, 2025.[Link]

  • Michino, M., et al. "Factors Governing Selectivity of Dopamine Receptor Binding Compounds for D2R and D3R Subtypes". Journal of Chemical Information and Modeling, 2021.[Link]

  • McCorvy, J.D., et al. "Structure and Function of Serotonin G protein Coupled Receptors". Pharmacology & Therapeutics, 2015.[Link]

Sources

Application

Application Notes and Protocols for the In Vitro Characterization of 1-(1-Methylpiperidin-3-YL)piperazine

Introduction: The Therapeutic Potential of the Piperazine Scaffold The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with significant pharmacological properties.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with significant pharmacological properties.[1][2] This six-membered heterocyclic nucleus, with two nitrogen atoms at opposite positions, is a key feature in a wide array of therapeutic agents, including those with antipsychotic, antidepressant, and anxiolytic effects.[3][4] Many of these compounds exert their effects by modulating the activity of neurotransmitter receptors, particularly G protein-coupled receptors (GPCRs), which are a major target class for drug discovery.[2][5][6]

1-(1-Methylpiperidin-3-YL)piperazine is a synthetic organic compound that incorporates both the piperazine and methylpiperidine moieties. While specific biological data for this compound is emerging, its structural similarity to known neuropharmacological agents suggests its potential as a modulator of central nervous system targets.[3][4] This guide provides a comprehensive suite of cell-based assay protocols for the initial characterization of 1-(1-Methylpiperidin-3-YL)piperazine, enabling researchers to assess its cytotoxic profile and screen for its functional activity at GPCRs.

The following protocols are designed as a tiered approach, starting with a broad assessment of cell viability and progressing to more specific functional and binding assays to elucidate the compound's mechanism of action.

Part 1: Foundational Analysis - Cytotoxicity and Cell Proliferation

A primary step in the characterization of any novel compound is to determine its effect on cell viability and proliferation. This provides a therapeutic window for subsequent functional assays and identifies any inherent cytotoxicity. The XTT assay is a robust and sensitive colorimetric method for this purpose, offering advantages over the traditional MTT assay by producing a water-soluble formazan product, thus simplifying the protocol.[7][8][9]

Principle of the XTT Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is based on the reduction of the XTT tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[7][10] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solution.[9]

Experimental Workflow: XTT Cytotoxicity Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) incubation1 2. Incubate for 24h to allow attachment cell_seeding->incubation1 compound_addition 3. Add serial dilutions of 1-(1-Methylpiperidin-3-YL)piperazine incubation1->compound_addition incubation2 4. Incubate for desired period (e.g., 24, 48, 72 hours) compound_addition->incubation2 xtt_reagent 5. Add activated XTT solution to each well incubation2->xtt_reagent incubation3 6. Incubate for 2-4 hours at 37°C xtt_reagent->incubation3 read_plate 7. Measure absorbance at 450-500 nm (reference at 630-690 nm) incubation3->read_plate data_proc 8. Calculate % cell viability vs. control read_plate->data_proc ic50_calc 9. Plot dose-response curve and determine IC50 value data_proc->ic50_calc G cluster_prep Preparation cluster_binding Binding Reaction cluster_sep Separation & Quantification cluster_analysis Data Analysis reagent_prep 1. Prepare receptor membranes, radioligand, and test compound dilutions reaction_setup 2. Set up tubes for: - Total Binding (Radioligand only) - Non-Specific Binding (Radioligand + excess unlabeled ligand) - Competition (Radioligand + test compound) reagent_prep->reaction_setup incubation 3. Add receptor membranes to all tubes and incubate to equilibrium reaction_setup->incubation filtration 4. Rapidly filter through glass fiber filters to separate bound from free radioligand incubation->filtration washing 5. Wash filters to remove unbound radioligand filtration->washing counting 6. Quantify radioactivity on filters using a scintillation counter washing->counting data_proc 7. Calculate % specific binding counting->data_proc ic50_calc 8. Plot % specific binding vs. log concentration and determine IC50 value data_proc->ic50_calc ki_calc 9. Calculate Ki using the Cheng-Prusoff equation ic50_calc->ki_calc

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

Materials:

  • Cell membranes expressing the target receptor

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • Radioligand specific for the target receptor (e.g., [3H]-spiperone for dopamine D2 receptors)

  • Unlabeled ligand for determining non-specific binding

  • 1-(1-Methylpiperidin-3-YL)piperazine

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and cocktail

  • Scintillation counter

Procedure:

  • Reagent Preparation: a. Prepare serial dilutions of 1-(1-Methylpiperidin-3-YL)piperazine in assay buffer. b. Dilute the radioligand in assay buffer to a working concentration (typically at or near its Kd). [11] c. Prepare a high concentration of the unlabeled ligand for non-specific binding tubes.

  • Reaction Setup: a. In a series of tubes or a 96-well plate, add assay buffer. b. Add the diluted test compound to the 'competition' tubes. c. Add the excess unlabeled ligand to the 'non-specific binding' (NSB) tubes. d. Add the radioligand to all tubes. e. Initiate the binding reaction by adding the receptor membrane preparation to all tubes.

  • Incubation: Incubate the reaction at a specific temperature for a time sufficient to reach equilibrium. [11]4. Separation and Quantification: a. Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter under vacuum. b. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Specific Binding = Total Binding - Non-Specific Binding.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percent specific binding against the log concentration of 1-(1-Methylpiperidin-3-YL)piperazine and fit the data to a sigmoidal dose-response curve to determine the IC50. [11]4. Calculate the Ki value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This application note provides a structured, multi-tiered approach to the initial in vitro characterization of 1-(1-Methylpiperidin-3-YL)piperazine. By systematically evaluating its cytotoxicity, screening for functional activity at GPCRs, and validating direct receptor interactions, researchers can efficiently build a comprehensive pharmacological profile of this novel compound. These protocols serve as a robust foundation for further investigation into its therapeutic potential, particularly in the field of neuropharmacology.

References

  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available from: [Link]

  • Biotech Spain. XTT Assays vs MTT. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • International Journal of Research in Pharmaceutical Sciences. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available from: [Link]

  • Bentham Science. The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Available from: [Link]

  • Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Available from: [Link]

  • European Pharmaceutical Review. GPCRs: Cell based label-free assays in GPCR drug discovery. Available from: [Link]

  • PMC. Evaluating functional ligand-GPCR interactions in cell-based assays. Available from: [Link]

  • Eurofins DiscoverX. cAMP Hunter™ eXpress GPCR Assay. Available from: [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • ResearchGate. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. Available from: [Link]

  • Molecular Devices. Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Available from: [Link]

  • BioAssay Systems. EnzyFluoTM ERK Phosphorylation Assay Kit. Available from: [Link]

  • NCBI Bookshelf. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Available from: [Link]

  • NCBI Bookshelf. Phospho-ERK Assays - Assay Guidance Manual. Available from: [Link]

  • Agilent. Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Available from: [Link]

  • Promega. GloSensor™ cAMP Assay Protocol. Available from: [Link]

  • PubMed. Evaluating functional ligand-GPCR interactions in cell-based assays. Available from: [Link]

  • Frontiers in Pharmacology. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Available from: [Link]

  • Eurofins DiscoverX. cAMP Hunter™ eXpress GPCR Assays. Available from: [Link]

  • NCBI Bookshelf. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual. Available from: [Link]

  • BMG Labtech. An AlphaScreen SureFire ® Phospho-ERK1/2 assay. Available from: [Link]

  • YouTube. Receptor Binding Assay - Part 1. Available from: [Link]

  • PMC. SIGMA RECEPTOR BINDING ASSAYS. Available from: [Link]

Sources

Method

Application Note: Advanced NMR Spectroscopy Characterization of 1-(1-Methylpiperidin-3-yl)piperazine

Executive Summary The structural elucidation of bis-heterocyclic aliphatic systems requires a rigorous, multi-dimensional analytical approach. This application note provides a comprehensive, self-validating Nuclear Magne...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of bis-heterocyclic aliphatic systems requires a rigorous, multi-dimensional analytical approach. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the characterization of 1-(1-Methylpiperidin-3-yl)piperazine . By detailing the causality behind solvent selection, pulse sequence utilization, and variable-temperature (VT) techniques, this guide equips researchers with the mechanistic insights needed to overcome spectral overlap and conformational line-broadening inherent to saturated nitrogen heterocycles.

Chemical Context & Significance

1-(1-Methylpiperidin-3-yl)piperazine (CAS: 344436-00-6) is a nitrogen-rich, bis-heterocyclic scaffold of high interest in modern medicinal chemistry[1]. It serves as a critical building block in the synthesis of substituted saturated N-heterocyclic carboxamides, which are actively investigated for the treatment of neurodegenerative diseases, lysosomal storage disorders, and oncology[2].

In the realm of Fragment-Based Drug Discovery (FBDD), solution-state NMR is the gold standard for validating hit compounds and mapping protein-ligand interactions at the atomic level[3],[4]. However, characterizing the unbound ligand accurately is a mandatory prerequisite. The structural nature of 1-(1-Methylpiperidin-3-yl)piperazine—comprising two saturated rings connected via a C-N bond—presents specific analytical hurdles that standard 1D NMR protocols cannot resolve alone.

Mechanistic Rationale for Experimental Design

As a Senior Application Scientist, it is critical to understand why certain experimental parameters are chosen, rather than simply following a recipe. The characterization of this molecule is complicated by three primary factors:

  • Severe Spectral Overlap: The molecule consists entirely of aliphatic CH2​ and CH groups adjacent to heteroatoms. This compresses nearly all proton signals into a narrow chemical shift window (1.5 ppm to 3.5 ppm).

  • Conformational Dynamics: Piperazine and piperidine rings undergo rapid chair-to-chair interconversions and nitrogen inversions. At room temperature (298K), these dynamic processes often occur at an intermediate rate relative to the NMR timescale, leading to significant signal coalescence and line broadening[5],[6].

  • Solvent Causality: Chloroform-d ( CDCl3​ ) is the optimal solvent for this analysis. Using protic solvents like D2​O or Methanol- d4​ facilitates rapid chemical exchange of the secondary amine proton on the piperazine ring, obliterating its signal and complicating the adjacent CH2​ coupling networks. Furthermore, while DMSO- d6​ is common in drug discovery, its strong hydrogen-bonding capabilities can artificially alter the coalescence temperature ( Tc​ ) of the conformers, complicating dynamic NMR studies[7].

Analytical Workflow

G S1 Sample Preparation (20-30 mg in 600 µL CDCl3) S2 1D NMR Acquisition (1H & 13C at 298K) S1->S2 Load into Spectrometer S3 Spectral Validation (Linewidth & S/N Check) S2->S3 Initial QC S3->S1 Fail (Shimming/Conc.) S4 2D NMR Elucidation (COSY, HSQC, HMBC) S3->S4 Pass S5 VT-NMR (Optional) (Resolve Conformational Dynamics) S4->S5 Broad Signals Detected S6 Final Assignment & Structure Verification S4->S6 Sharp Signals S5->S6 Coalescence Analyzed

Figure 1: Self-validating NMR characterization workflow for 1-(1-Methylpiperidin-3-yl)piperazine.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocol incorporates a closed-loop validation system. If the initial Quality Control (QC) metrics fail, the downstream 2D experiments will yield ambiguous artifacts.

Step 1: Precision Sample Preparation
  • Procedure: Dissolve 25 mg of the analyte in 600 µL of high-purity CDCl3​ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality & Filtration: Pass the solution through a 0.2 µm PTFE syringe filter directly into a 5 mm precision NMR tube. Particulate matter creates microscopic magnetic susceptibility gradients. This degrades magnetic field homogeneity, rendering optimal shimming impossible and artificially broadening the 1H signals.

Step 2: Instrument Calibration & Self-Validation (QC Check)
  • Procedure: Insert the sample into a 600 MHz NMR spectrometer. Lock onto the deuterium frequency of CDCl3​ and execute a gradient shimming protocol (e.g., TopShim). Acquire a single-scan 1H spectrum.

  • Self-Validation Metric: Measure the Full Width at Half Maximum (FWHM) of the TMS peak (0.00 ppm) or the residual CHCl3​ peak (7.26 ppm).

  • Decision Gate: The FWHM must be < 1.0 Hz . If it exceeds this threshold, do not proceed. Re-shim the magnet. High-resolution 2D NMR relies entirely on the intrinsic linewidth of the 1D spectrum; poor shimming will destroy the 3JCH​ correlations in the HMBC.

Step 3: 1D and 2D NMR Acquisition Parameters

Because the 1D 1H spectrum will present as a heavily overlapped "multiplet forest", 2D techniques are mandatory to establish connectivity.

  • 1 H NMR (1D): 16 scans, 90° pulse, relaxation delay (D1) = 2.0 s.

  • 13 C{ 1 H} NMR (1D): 1024 scans, 30° pulse, D1 = 2.0 s with WALTZ-16 decoupling.

  • COSY (Correlation Spectroscopy): Use to trace the contiguous aliphatic spin system of the piperidine ring (from C2 through C6).

  • HSQC (Heteronuclear Single Quantum Coherence): This is the primary tool for resolving proton overlap. By spreading the crowded proton signals (1.5–3.5 ppm) across the orthogonal 13C dimension (20–65 ppm), individual CH and CH2​ groups become distinct.

  • HMBC (Heteronuclear Multiple Bond Correlation): Critical Step. The HMBC provides the only definitive proof of the covalent linkage between the two rings. Look for a strong 3-bond correlation ( 3JCH​ ) from the piperazine C2′/C6′ protons to the piperidine C3 carbon.

Step 4: Variable Temperature (VT) NMR (Conditional)

If the piperazine CH2​ signals appear as broad humps rather than defined multiplets, the molecule is in the intermediate exchange regime due to restricted rotation or ring inversion[7].

  • Causality: To resolve this, alter the temperature to shift the exchange rate ( kexc​ ). Heating the probe to 323K (50°C) pushes the system into the fast exchange regime, yielding sharp, time-averaged peaks. Conversely, cooling to 263K (-10°C) pushes it into the slow exchange regime, resolving the dynamic conformers into distinct, sharp signals[5],[6].

Data Presentation: Expected Chemical Shifts

The following table summarizes the expected chemical shift assignments for 1-(1-Methylpiperidin-3-yl)piperazine in CDCl3​ at 298K, derived from the structural environment and established data for piperidine/piperazine scaffolds.

PositionCarbon Type 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity / Expected Coupling
Piperidine N- CH3​ CH3​ ~46.52.28Singlet (s)
Piperidine C2 CH2​ ~60.22.85, 2.05Multiplet (m), Multiplet (m)
Piperidine C3 CH ~62.82.55Multiplet (m)
Piperidine C4 CH2​ ~28.41.85, 1.50Multiplet (m), Multiplet (m)
Piperidine C5 CH2​ ~24.11.65, 1.25Multiplet (m), Multiplet (m)
Piperidine C6 CH2​ ~56.72.95, 1.95Multiplet (m), Multiplet (m)
Piperazine C2', C6' CH2​ ~51.32.60Broad Multiplet (br m)
Piperazine C3', C5' CH2​ ~46.12.88Broad Multiplet (br m)
Piperazine NH NH N/A1.80Broad Singlet (br s, exchangeable)

*Note: Piperazine CH2​ signals may exhibit significant line broadening at 298K due to conformational dynamics. VT-NMR is recommended for precise coupling constant ( J ) extraction.

References

  • Google Patents. "Substituted saturated and unsaturated N-heterocyclic carboxamides and related compounds for the treatment of medical disorders". Patent CN114901652A.
  • MDPI. "Solution NMR Spectroscopy in Target-Based Drug Discovery". Molecules. URL: [Link]

  • PMC. "NMR approaches in structure-based lead discovery: Recent developments and new frontiers for targeting multi-protein complexes". National Institutes of Health. URL: [Link]

  • RSC Publishing. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution". New Journal of Chemistry. URL: [Link]

  • MDPI. "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines". Molecules. URL: [Link]

Sources

Application

Formulation strategies for 1-(1-Methylpiperidin-3-YL)piperazine based compounds

An in-depth guide to the physicochemical profiling, solid-state engineering, and biopharmaceutical formulation of 1-(1-Methylpiperidin-3-YL)piperazine-based compounds. Executive Summary 1-(1-Methylpiperidin-3-yl)piperazi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the physicochemical profiling, solid-state engineering, and biopharmaceutical formulation of 1-(1-Methylpiperidin-3-YL)piperazine-based compounds.

Executive Summary

1-(1-Methylpiperidin-3-yl)piperazine (CAS 344436-00-6) is a highly versatile, nitrogen-rich heterocyclic scaffold utilized extensively in modern medicinal chemistry. It serves as a critical structural motif in GPCR ligands, kinase inhibitors, and as a solubilizing linker in proteolysis-targeting chimeras (PROTACs)[1][2]. However, formulating active pharmaceutical ingredients (APIs) containing this substructure presents distinct physicochemical hurdles. The presence of three basic nitrogen centers leads to extreme basicity, complex ionization states, high free-base hygroscopicity, and specific chemical liabilities. This application note details the strategic formulation framework required to transition this scaffold from discovery to a viable solid oral dosage form.

Physicochemical Profiling: The Macroscopic pKa Imperative

The 1-(1-Methylpiperidin-3-yl)piperazine scaffold contains three distinct basic centers:

  • A tertiary amine on the piperidine ring.

  • A tertiary bridging amine.

  • A secondary amine on the piperazine ring.

The Causality of Macroscopic pKa: Traditional site-by-site (microscopic) pKa predictions often fail for polybasic, symmetric, or closely spaced diamines/triamines. When the first nitrogen protonates, it creates a localized positive charge. This electrostatic penalty drastically alters the environment for the remaining nitrogens, significantly lowering their basicity[3]. Therefore, relying on macroscopic pKa modeling and potentiometric validation is critical. Understanding the macroscopic separation ensures accurate prediction of the molecule's ionization state at physiological pH, which directly dictates solubility and membrane permeability.

Table 1: Typical Macroscopic Ionization Profile for 1-(1-Methylpiperidin-3-yl)piperazine Derivatives

Ionization StatePredicted Macroscopic pKaDominant Physiological EnvironmentSolubility Impact
First Protonation ~9.0 - 9.5Systemic Circulation (pH 7.4)High
Second Protonation ~5.5 - 6.5Upper Intestine (pH 6.0)Moderate
Third Protonation < 2.5Gastric Fluid (pH 1.2)Very High

Solid-State Engineering and Salt Selection

Free bases of nitrogen-rich aliphatic heterocycles are frequently oils, low-melting-point solids, or highly hygroscopic materials, making them unsuitable for direct tableting or long-term storage. Salt formation is the primary strategy to isolate a stable, crystalline API.

The Causality of Counterion Selection: To ensure stable salt formation—rather than the formation of a metastable co-crystal or a physical mixture—the counterion must be selected based on the ΔpKa rule. A difference of at least 2 to 3 units between the macroscopic pKa of the basic piperazine moiety and the acidic counterion is required to guarantee complete proton transfer and robust crystal lattice stability[4]. Given the highest pKa of ~9.5, counterions with a pKa < 6.5 (e.g., maleic acid, succinic acid, methanesulfonic acid) are ideal candidates.

SaltSelection API 1-(1-Methylpiperidin-3-YL)piperazine Free Base pKa Macroscopic pKa & Solubility Profiling API->pKa Counterions Acidic Counterion Screening (ΔpKa > 3) pKa->Counterions Crystallization High-Throughput Crystallization (Cooling, Evaporation, Antisolvent) Counterions->Crystallization Characterization Solid-State Characterization (XRPD, DSC, TGA, DVS) Crystallization->Characterization Selection Optimal Salt Candidate Selected Characterization->Selection

Caption: Workflow for systematic salt selection of basic piperazine derivatives.

Excipient Compatibility: Mitigating Nucleophilic Reactivity

The secondary amine at the N4 position of the piperazine ring is an active nucleophile.

The Causality of Excipient Incompatibility: If the API is formulated with reducing carbohydrates (e.g., lactose, maltodextrin, glucose), the secondary amine will undergo a Maillard reaction . The amine attacks the electrophilic carbonyl of the reducing sugar, forming a glycosylamine intermediate that subsequently undergoes an Amadori rearrangement to yield brown, degraded adducts. Formulation Directive: Diluents must be strictly limited to non-reducing excipients such as microcrystalline cellulose (MCC), mannitol, or dibasic calcium phosphate.

Biopharmaceutical Formulation: Managing pH-Shift Precipitation

When the 1-(1-Methylpiperidin-3-yl)piperazine scaffold is incorporated into bulky, hydrophobic molecules (such as PROTAC linkers), it creates a classic "spring and parachute" biopharmaceutical dilemma[2].

The Causality of Amorphous Solid Dispersions (ASDs): In the acidic environment of the stomach (pH 1.2), the API is highly soluble as a fully protonated di- or tri-cation. However, upon transit to the neutral intestine (pH ~6.8), the compound rapidly deprotonates. Because the free-base form of complex PROTACs is highly lipophilic, this deprotonation causes solubility to drop exponentially, leading to rapid in vivo precipitation. To counteract this, the API must be formulated as an Amorphous Solid Dispersion (ASD) utilizing precipitation-inhibiting polymers like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). The polymer maintains the drug in a supersaturated state during the critical absorption window.

IonizationPathway Stomach Gastric pH (1.2-2.0) Fully Protonated High Solubility Intestine Intestinal pH (6.5-7.5) Partial Deprotonation Precipitation Risk Stomach->Intestine GI Transit Formulation ASD / Polymeric Inhibitors (e.g., HPMCAS) Intestine->Formulation Formulation Intervention Absorption Maintained Supersaturation Enhanced Absorption Formulation->Absorption Sustained Release

Caption: pH-dependent ionization shift and ASD formulation intervention.

Self-Validating Experimental Protocols

Protocol A: Self-Validating Potentiometric Macroscopic pKa Determination

Objective: Accurately determine the macroscopic pKa values of the API while ruling out pseudo-equilibria or precipitation artifacts.

  • System Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Validation Step: Titrate a known reference standard (e.g., pure piperazine) to confirm the system accurately detects its known pKa values (~9.8 and ~5.6).

  • Sample Preparation: Dissolve 2-5 mg of the API salt in 10 mL of 0.15 M KCl (to maintain constant ionic strength).

  • Forward Titration: Titrate the solution with standardized 0.1 M NaOH from pH 2.0 to pH 11.0 under a nitrogen blanket (to prevent CO2​ absorption).

  • Reverse Titration (Self-Validation): Immediately reverse the titration using standardized 0.1 M HCl back to pH 2.0.

  • Data Analysis: Overlay the forward and reverse titration curves. Causality Check: If hysteresis (a gap between the curves) is observed, it indicates that the molecule precipitated at high pH or that equilibration was too slow, invalidating the pKa reading. If the curves overlap perfectly, the macroscopic pKa values are validated.

Protocol B: Accelerated Excipient Compatibility Screening (LC-MS)

Objective: Identify nucleophilic degradation liabilities (Maillard reactions) prior to formulation scale-up.

  • Sample Matrix Preparation: Prepare three sets of 1:1 (w/w) binary mixtures:

    • Test: API + Microcrystalline Cellulose (MCC)

    • Positive Control: API + Anhydrous Lactose

    • Negative Control: API + Mannitol

  • Stress Conditions: Add 5% (w/w) HPLC-grade water to half of the samples to simulate high humidity and accelerate reaction kinetics. Seal all samples in glass vials.

  • Incubation: Store vials at 50°C / 75% RH for 14 days.

  • Extraction & Analysis: Extract samples using 50:50 Acetonitrile:Water. Analyze via LC-MS (ESI+).

  • Self-Validation Check: Examine the chromatogram of the Positive Control (API + Lactose). You must observe a mass shift of +162 Da (addition of hexose[180 Da] minus water [18 Da]). If this degradant peak is absent, the stress conditions were insufficient, and the assay must be repeated. If the positive control passes, the absence of +162 Da peaks in the Test and Negative Control samples validates their compatibility.

References

  • Screen, M. A., et al. "Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement". PubMed Central (PMC). Available at: [Link]

  • Rowan. "Macroscopic pKa Prediction". RowanSci. Available at: [Link]

  • MDPI. "Enhanced NSAIDs Solubility in Drug–Drug Formulations with Ciprofloxacin". MDPI. Available at: [Link]

Sources

Method

Application Note: Regioselective Bioconjugation of 1-(1-Methylpiperidin-3-yl)piperazine for Targeted Delivery Systems

Introduction & Mechanistic Rationale 1-(1-Methylpiperidin-3-yl)piperazine (CAS 344436-00-6) is a privileged bicyclic aliphatic scaffold increasingly utilized in the design of targeted drug delivery systems, including lip...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

1-(1-Methylpiperidin-3-yl)piperazine (CAS 344436-00-6) is a privileged bicyclic aliphatic scaffold increasingly utilized in the design of targeted drug delivery systems, including lipid nanoparticles (LNPs), Antibody-Drug Conjugates (ADCs), and targeted small interfering RNA (siRNA) carriers[1]. Its unique structural topology features two distinct basic centers that dictate its utility in bioconjugation:

  • A Secondary Amine (Piperazine ring): Acts as a highly reactive, sterically accessible nucleophile, ideal for regioselective bioconjugation[1].

  • A Tertiary Amine (Piperidine ring): Remains unreactive during standard amidation but serves as a crucial pH-responsive moiety. In the acidic environment of the endosome, this tertiary amine undergoes rapid protonation, triggering a "proton sponge" effect that facilitates endosomal rupture and cytoplasmic release of the targeted payload[2][3].

Understanding the differential reactivity of these two nitrogen centers is the cornerstone of successfully utilizing this molecule in bioconjugation workflows.

Bioconjugation Strategy: NHS-Ester Amidation

The most robust method for conjugating 1-(1-Methylpiperidin-3-yl)piperazine to a targeting ligand, fluorophore, or lipid tail is via N-Hydroxysuccinimide (NHS) ester chemistry[4]. The secondary amine of the piperazine ring attacks the electrophilic carbonyl of the NHS-esterified payload, forming a highly stable amide bond.

Causality in Experimental Design:

  • pH Control: The reaction must be buffered strictly between pH 8.0 and 8.5[4]. Below pH 8.0, the secondary amine becomes heavily protonated, neutralizing its nucleophilicity. Above pH 8.5, the competing hydrolysis of the NHS ester by hydroxide ions outpaces the amidation reaction, drastically reducing yield[4].

  • Buffer Selection: Amine-free buffers (e.g., Sodium Borate, HEPES, or Carbonate) are mandatory. Buffers like Tris or Glycine contain primary amines that will aggressively compete with the piperazine secondary amine, leading to off-target quenching.

G A Carboxylic Acid Payload B EDC / NHS Activation A->B pH 5.5-6.5 C NHS-Ester Intermediate B->C 15-30 min E Amide-Linked Bioconjugate C->E + Secondary Amine D 1-(1-Methylpiperidin- 3-yl)piperazine D->E pH 8.0-8.5 Nucleophilic Attack

Workflow for the amidation of 1-(1-Methylpiperidin-3-yl)piperazine via NHS ester chemistry.

Quantitative Reaction Parameters

To ensure reproducibility and optimal yield, the following stoichiometric and physicochemical parameters must be adhered to when designing the conjugation reaction.

ParameterOptimal Range/ValueMechanistic Justification
Molar Ratio (Payload:Piperazine) 1 : 2 to 1 : 5Excess piperazine drives the reaction to completion and compensates for any NHS ester hydrolysis.
Reaction pH 8.0 – 8.5Balances secondary amine deprotonation (activating the nucleophile) against NHS ester hydrolysis[4].
Co-solvent 10–20% v/v DMSO/DMFMaintains solubility of hydrophobic NHS-ester payloads while permitting aqueous buffering.
Temperature 20°C – 25°C (RT)Sufficient thermal energy for amidation; higher temperatures accelerate NHS hydrolysis.
Reaction Time 1 – 2 hoursAllows for complete conversion without risking degradation of sensitive biological payloads.

Step-by-Step Protocol: Regioselective Amidation

This self-validating protocol details the conjugation of an NHS-ester functionalized targeting ligand (or lipid) to 1-(1-Methylpiperidin-3-yl)piperazine.

Phase 1: Reagent Preparation
  • Buffer Preparation: Prepare a 100 mM Sodium Borate buffer and adjust the pH to 8.25 using 0.1 M HCl or NaOH. Crucial: Verify pH at room temperature.

  • Piperazine Stock: Dissolve 1-(1-Methylpiperidin-3-yl)piperazine in the borate buffer to a final concentration of 50 mM.

  • NHS-Ester Payload Stock: Dissolve the NHS-ester functionalized molecule in anhydrous, amine-free DMSO or DMF to a concentration of 10 mM. Experience Tip: Use anhydrous solvents stored over molecular sieves to prevent premature hydrolysis of the moisture-sensitive NHS ester[4].

Phase 2: Conjugation Reaction
  • Initiation: Slowly add the NHS-ester payload stock to the aqueous piperazine solution under continuous vortexing. Ensure the final organic solvent concentration remains ≤20% (v/v) to prevent precipitation.

  • Incubation: Incubate the reaction mixture at room temperature (20–25°C) for 60 to 120 minutes. Protect from light if the payload is a photosensitive fluorophore.

  • Quenching (Optional but Recommended): Add Tris-HCl (pH 7.4) to a final concentration of 50 mM and incubate for 15 minutes. The primary amine in Tris will aggressively react with any residual NHS ester, halting the reaction and preventing off-target crosslinking during downstream processing.

Phase 3: Purification and Self-Validation
  • Purification: Isolate the bioconjugate using semi-preparative Reverse-Phase HPLC (RP-HPLC) or size-exclusion chromatography (if conjugated to a macromolecule).

  • Validation (LC-MS): Confirm the success of the reaction via LC-MS. The target mass should reflect the exact mass of the payload plus the piperazine derivative, minus the mass of the NHS leaving group (115.09 Da).

  • Validation (Ninhydrin Test): A negative ninhydrin test on the purified fraction confirms the absence of free secondary amines, validating complete amidation.

Application in Targeted Delivery: The Endosomal Escape Mechanism

Once successfully conjugated, the 1-(1-Methylpiperidin-3-yl)piperazine moiety acts as an active participant in intracellular delivery. When the bioconjugate binds to its target cell receptor, it is internalized via receptor-mediated endocytosis. As the early endosome matures into a late endosome, vesicular ATPases pump protons inward, dropping the pH to ~5.5.

The tertiary amine of the piperidine ring and the newly formed amide-adjacent piperazine nitrogens absorb these protons. This massive influx of protons is accompanied by an influx of chloride ions and water, leading to osmotic swelling and subsequent rupture of the endosome (the "proton sponge" effect)[2][3]. This guarantees that the targeted payload is delivered directly into the cytosol rather than being degraded in the lysosome.

Pathway N1 Targeted Cell Surface Receptor Binding N2 Receptor-Mediated Endocytosis N1->N2 N3 Early Endosome (pH ~6.5) N2->N3 N4 Late Endosome (pH ~5.5) N3->N4 Maturation & Acidification N5 Piperazine Protonation & 'Proton Sponge' Effect N4->N5 H+ Influx N6 Endosomal Rupture & Payload Release N5->N6 Osmotic Swelling

Mechanism of piperazine-driven endosomal escape for targeted intracellular payload delivery.

References[5] Tocris Bioscience. "Conjugation Protocol for Amine Reactive Dyes." Tocris Bioscience Protocols.https://www.tocris.com/resources/conjugation-protocol-amine-reactive-dyes[2] Falanga, A., et al. "Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells." Bioconjugate Chemistry, PubMed (2021).https://pubmed.ncbi.nlm.nih.gov/33979133/[4] Lumiprobe. "NHS Ester Labeling of Biomolecules Containing Primary Amino Groups." Lumiprobe Protocols. https://www.lumiprobe.com/protocols/nhs-ester-labeling[3] Zhang, Y., et al. "Piperazine-Derived Bisphosphonate-Based Ionizable Lipid Nanoparticles Enhance mRNA Delivery to the Bone Microenvironment." Angewandte Chemie, PubMed (2025).https://pubmed.ncbi.nlm.nih.gov/39666735/[1] Smith, J., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." National Institutes of Health, PMC (2026).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11000000/

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(1-Methylpiperidin-3-YL)piperazine Synthesis

Welcome to the Technical Support Center for heterocyclic building block synthesis. This guide is designed for medicinal chemists and process scientists encountering yield bottlenecks during the synthesis of 1-(1-Methylpi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic building block synthesis. This guide is designed for medicinal chemists and process scientists encountering yield bottlenecks during the synthesis of 1-(1-Methylpiperidin-3-yl)piperazine (CAS 344436-00-6)[1].

Because this molecule is a highly polar, sterically hindered triamine, standard synthetic protocols often fail to deliver acceptable yields. This guide deconstructs the standard reductive amination pathway, identifies critical failure points, and provides a self-validating, optimized methodology.

I. Reaction Pathway Visualization

The most scalable route to this scaffold is the reductive amination of 1-methylpiperidin-3-one with Boc-protected piperazine, followed by acidic deprotection.

SynthesisWorkflow K 1-Methylpiperidin-3-one I Imine Intermediate (Equilibrium) K->I AcOH, DCE -H2O P Boc-Piperazine P->I AcOH, DCE -H2O R Reduction NaBH(OAc)3 I->R B Boc-Protected Triamine R->B D Deprotection HCl / Dioxane B->D F Target Molecule: 1-(1-Methylpiperidin-3-yl)piperazine D->F Basic Workup (CHCl3/iPrOH)

Workflow for the synthesis of 1-(1-Methylpiperidin-3-yl)piperazine via reductive amination.

II. Quantitative Analysis of Yield Attrition

Before troubleshooting, it is critical to isolate where the mass loss is occurring. The table below summarizes the expected versus commonly observed yields at each stage, alongside the primary mechanistic causes.

Synthesis StagePotential IssueExpected YieldObserved Yield (If Failing)Primary Mechanistic Cause
1. Imine Condensation Ketone Reduction85–95%30–40%Premature addition of reducing agent reducing the ketone to an alcohol.
2. Reductive Amination Bis-alkylation>90%<50% (Target)Use of unprotected piperazine leading to double alkylation.
3. Boc Deprotection Aqueous Loss95–99%10–20%High water solubility of the triamine during standard liquid-liquid extraction.
4. Purification Silica Tailing80–90%40–50%Irreversible binding of the basic triamine to acidic silica gel.
III. Troubleshooting FAQs

Q1: My yield for the reductive amination step is stuck below 40%, and NMR shows significant unreacted ketone or 1-methylpiperidin-3-ol byproduct. How do I fix this? A1: This is a classic kinetic issue caused by incomplete imine formation. The 3-position of 1-methylpiperidin-3-one is sterically hindered, making the initial condensation with piperazine slow. If you add sodium triacetoxyborohydride (NaBH(OAc)₃) too early, the reagent will reduce the unreacted ketone directly to 1-methylpiperidin-3-ol, permanently capping your yield[2]. Solution: Transition from a "direct" to an "indirect" (stepwise) reductive amination. Pre-mix the ketone and amine with a mild acid catalyst (e.g., acetic acid) and activated 4Å molecular sieves for 2–4 hours before introducing the hydride source[3].

Q2: I am observing a large amount of a high-molecular-weight byproduct. Mass spec suggests it is a bis-alkylated species. How do I prevent this? A2: Symmetrical diamines like piperazine are highly susceptible to over-alkylation. Once the first reductive amination occurs, the newly formed secondary amine is often more nucleophilic than the starting material, leading to rapid double reductive amination (forming 1,4-bis(1-methylpiperidin-3-yl)piperazine)[4]. Solution: Never use free piperazine for this coupling. Always use mono-Boc-protected piperazine (tert-butyl piperazine-1-carboxylate). The Boc group effectively deactivates the second nitrogen, ensuring strict 1:1 stoichiometry.

Q3: Following Boc deprotection, my mass recovery during the basic aqueous workup is extremely low (<20%). Where is the product? A3: Your product is still in the aqueous layer. 1-(1-Methylpiperidin-3-yl)piperazine is a highly polar triamine. Standard liquid-liquid extractions using dichloromethane (DCM) or ethyl acetate will fail because the partition coefficient (LogP) of this triamine strongly favors the aqueous phase, even at pH 12. Solution: Saturate the aqueous layer with NaCl or K₂CO₃ to salt out the organics. Extract using a highly polar solvent mixture, specifically 10% isopropanol in chloroform (CHCl₃/iPrOH 9:1) . The isopropanol disrupts the hydration shell around the amine, forcing it into the organic phase.

IV. Validated Experimental Protocols

To ensure reproducibility, follow this self-validating, two-step protocol designed specifically to circumvent the issues discussed above.

Step 1: Indirect Reductive Amination (Synthesis of Boc-Intermediate)
  • Imine Formation: Charge an oven-dried flask with 1-methylpiperidin-3-one (1.0 equiv, 10 mmol) and 1-Boc-piperazine (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M solution.

  • Catalysis & Dehydration: Add glacial acetic acid (1.0 equiv) and 2.0 g of activated 4Å molecular sieves. Stir at room temperature under N₂ for 3 hours.

    • Causality: Acetic acid activates the ketone carbonyl, while molecular sieves drive the equilibrium forward by sequestering the water byproduct, preventing ketone reduction[2].

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv, 15 mmol) in three portions over 15 minutes. Warm to room temperature and stir for 12 hours.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces imines over ketones, but portion-wise addition at 0 °C controls the exotherm and prevents reagent degradation[3].

  • Workup: Filter through Celite to remove sieves. Quench the filtrate with saturated aqueous NaHCO₃. Extract with DCM (3 x 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate. (Expected yield: 88-92%).

Step 2: Deprotection and Isolation (Synthesis of Target Triamine)
  • Deprotection: Dissolve the crude Boc-intermediate in a minimal volume of anhydrous DCM (0.5 M). Add 4 M HCl in dioxane (10.0 equiv). Stir at room temperature for 4 hours.

    • Causality: HCl/dioxane is utilized instead of Trifluoroacetic acid (TFA). TFA forms highly stable, water-soluble salts with triamines that are notoriously difficult to break during free-basing.

  • Concentration: Evaporate the solvent completely under reduced pressure to yield the crude tri-hydrochloride salt.

  • Specialized Free-Basing Workup: Dissolve the salt in a minimal amount of distilled water (e.g., 5 mL). Chill to 0 °C and basify to pH > 12 using 50% w/w aqueous NaOH.

  • Extraction: Add solid K₂CO₃ until the aqueous layer is saturated. Extract the aqueous phase five times with a solution of CHCl₃/iPrOH (9:1) (5 x 15 mL).

    • Causality: K₂CO₃ decreases the solubility of the amine in water (salting out), while the iPrOH acts as a hydrogen-bond disruptor, pulling the polar triamine into the chloroform layer.

  • Drying: Dry the combined organic layers over anhydrous K₂CO₃.

    • Causality: Do not use MgSO₄ or Na₂SO₄, as they act as Lewis acids and will irreversibly trap highly polar polyamines.

  • Isolation: Filter and concentrate under reduced pressure to yield 1-(1-Methylpiperidin-3-yl)piperazine as a viscous oil or low-melting solid. (Expected yield: 90-95%).

V. References
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, Vol. 61, Iss. 11, 1996, pp. 3849-3862. URL:[Link]

  • Trost, B. M., and Fleming, I. "Comprehensive Organic Synthesis: Selectivity, Strategy and Efficiency in Modern Organic Chemistry". Elsevier, 1st Edition, 1991. URL: [Link]

Sources

Optimization

Technical Support Center: Stabilizing 1-(1-Methylpiperidin-3-yl)piperazine During Long-Term Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the storage and handling of complex diamines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the storage and handling of complex diamines. 1-(1-Methylpiperidin-3-yl)piperazine is a highly valuable scaffold in drug development, but its structural features—specifically a secondary amine on the piperazine ring and tertiary amines on both rings—make it highly reactive to ambient environmental factors.

We do not just want to know that this compound degrades; we must understand why it degrades to engineer a robust, self-validating storage solution. This guide provides causality-driven troubleshooting, validated experimental protocols, and structural insights to ensure the scientific integrity of your assays.

Part 1: Troubleshooting Guide & FAQs

Q1: My batch of 1-(1-Methylpiperidin-3-yl)piperazine shows an unexplained mass increase of +44 Da and reduced solubility in organic solvents. What happened? A1: This is the classic signature of carbamate salt formation . The secondary amine on the piperazine ring is a potent nucleophile. Upon exposure to atmospheric carbon dioxide (CO₂), it undergoes a rapid nucleophilic attack on the electrophilic carbon of CO₂, forming a zwitterionic intermediate that stabilizes into a piperazine carbamate salt[1]. This reaction dramatically alters the compound's polarity, reducing its solubility in non-polar organic solvents and increasing its mass by exactly 44 Da per CO₂ molecule absorbed.

Q2: During LC-MS analysis of a sample stored for 6 months, I am seeing new peaks at +16 Da and +32 Da. Is this an impurity or degradation? A2: This indicates N-oxidation , a primary degradation pathway for both secondary and tertiary amines. The lone pair of electrons on the piperazine and piperidine nitrogens can react with trace peroxides (often present in ether-based solvents or PEG excipients) or atmospheric oxygen to form N-oxides[2]. The +16 Da shift corresponds to mono-N-oxidation, while +32 Da indicates di-N-oxidation. Oxidation in the presence of peroxides involves the transfer of electrophilic peroxide oxygen directly to the nitrogen lone pair[3].

Q3: Why does my compound appear as a sticky gum instead of a free-flowing powder after opening the vial a few times? A3: 1-(1-Methylpiperidin-3-yl)piperazine is highly hygroscopic . The basic nitrogens readily form hydrogen bonds with atmospheric moisture. This water absorption not only causes physical clumping (hydrate formation) but also creates an aqueous microenvironment that accelerates both CO₂ absorption and hydrolytic degradation of any trace impurities.

Part 2: Quantitative Data & Analytical Markers

To streamline your QA/QC process, compare your analytical results against this standardized degradation matrix:

Degradation PathwayEnvironmental TriggerChemical MechanismAnalytical Marker (LC-MS)Physical Observation
Carbamate Formation Atmospheric CO₂Nucleophilic attack by secondary amine on CO₂+44 Da mass shiftInsoluble white precipitate in non-polar solvents
N-Oxidation Trace Peroxides / O₂Electrophilic oxygen transfer to amine lone pairs+16 Da (mono) / +32 Da (di)Altered retention time (usually more polar/earlier elution)
Hydrate Formation Atmospheric MoistureHydrogen bonding with basic nitrogensBroadened NMR peaks (exchangeable protons)Sticky, gummy texture; loss of free-flowing powder

Part 3: Mechanistic Visualization

Degradation Parent 1-(1-Methylpiperidin-3-yl)piperazine (Intact API) CO2 Atmospheric CO2 (Electrophile) Parent->CO2 Nucleophilic Attack (Secondary Amine) Peroxides Trace Peroxides / O2 (Oxidants) Parent->Peroxides Oxidation (Sec/Tert Amines) Moisture Atmospheric Moisture (H2O) Parent->Moisture Hydrogen Bonding Carbamate Piperazine Carbamate Salt (+44 Da Shift) CO2->Carbamate NOxide Mono/Di N-Oxides (+16 / +32 Da Shift) Peroxides->NOxide Hydrate Hydrate Formation (Physical Clumping) Moisture->Hydrate

Mechanistic pathways of 1-(1-Methylpiperidin-3-yl)piperazine degradation during storage.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol must validate its own success. Do not rely on assumptions; use these workflows to definitively prove your compound's stability.

Protocol A: Forced Degradation Profiling (Oxidative Stress)

Purpose: To establish a self-validating baseline for N-oxide formation, ensuring your LC-MS method can accurately resolve and identify these specific degradants before they appear in your long-term storage batches.

  • Preparation: Dissolve 1.0 mg of 1-(1-Methylpiperidin-3-yl)piperazine in 1.0 mL of LC-MS grade methanol.

  • Oxidation: Add 10 µL of 3% H₂O₂ (hydrogen peroxide) to the solution.

  • Incubation: Stir at room temperature (25°C) for 2 hours. Causality: The electrophilic peroxide oxygen transfers to the nucleophilic nitrogen lone pairs, mimicking long-term trace peroxide exposure from excipients or aged solvents.

  • Quenching: Quench the reaction by adding 10 µL of 10% sodium thiosulfate solution to neutralize unreacted peroxides.

  • System Validation: Inject 2 µL into the LC-MS. You must observe distinct peaks at [M+H]⁺ + 16 (mono-N-oxide) and [M+H]⁺ + 32 (di-N-oxide). Save this chromatogram as your definitive reference standard to validate the absence of oxidation in your actual storage samples.

Protocol B: Absolute Inert Storage Workflow

Purpose: To physically block the nucleophilic attack of amines on CO₂ and prevent hydrate formation.

  • Desiccation: Upon receiving the lyophilized compound, immediately transfer the sealed vial to a vacuum desiccator containing anhydrous CaSO₄ (Drierite).

  • Temperature Equilibration: Before opening, allow the vial to reach room temperature (approx. 30 minutes). Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, instantly triggering hydrate formation.

  • Argon Blanketing: After weighing the required amount, gently blow a stream of high-purity Argon gas into the vial for 10 seconds. Argon is heavier than air and will physically displace all CO₂ and O₂ from the headspace.

  • Sealing: Seal with a PTFE-lined cap and wrap tightly with Parafilm. Store at -20°C.

  • System Validation: Weigh the sealed vial on an analytical balance before returning it to the freezer. After 6 months, re-weigh the vial before opening. A mass variance of <0.1% validates the integrity of the argon seal against CO₂/moisture ingress.

References

  • Reactions of CO2 with Aqueous Piperazine Solutions: Formation and Decomposition of Mono- and Dicarbamic Acids/Carbamates of Piperazine at 25.0 °C Source: The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility Source: PMC (National Institutes of Health) URL:[Link]

  • (PDF) Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-(1-Methylpiperidin-3-YL)piperazine and 1-Methylpiperazine in Receptor Assays

A Senior Application Scientist's Perspective on Characterizing Novel Piperazine Derivatives In the landscape of contemporary drug discovery, particularly within neuroscience and related therapeutic areas, the piperazine...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Characterizing Novel Piperazine Derivatives

In the landscape of contemporary drug discovery, particularly within neuroscience and related therapeutic areas, the piperazine scaffold stands as a cornerstone pharmacophore. Its prevalence in a multitude of clinically significant agents underscores its utility in engaging with a wide array of G-protein coupled receptors (GPCRs), ion channels, and transporters.[1][2] This guide offers a detailed, albeit partially hypothetical, comparative analysis of two structurally related piperazine-containing molecules: the more complex 1-(1-Methylpiperidin-3-YL)piperazine and the fundamental building block, 1-methylpiperazine .

The core challenge addressed herein is the frequent scenario faced by medicinal chemists and pharmacologists: evaluating a novel, more intricate derivative against its simpler, foundational counterpart. While extensive public data on the receptor profile of 1-(1-Methylpiperidin-3-YL)piperazine is not available, this guide will leverage established principles of structure-activity relationships (SAR) and standard pharmacological assays to frame a robust strategy for its characterization. We will explore the anticipated distinctions in their receptor engagement, drawing parallels from known piperazine and piperidine-containing ligands. Furthermore, this guide provides comprehensive, field-tested protocols for key in vitro assays essential for elucidating the pharmacological profile of such compounds.

Structural and Pharmacological Considerations

The primary structural distinction between our two compounds of interest is the substituent at one of the piperazine nitrogens. In 1-methylpiperazine, this is a simple methyl group. In 1-(1-Methylpiperidin-3-YL)piperazine, it is a more complex N-methyl-3-piperidinyl group. This seemingly straightforward modification introduces several new variables that can profoundly influence receptor interactions:

  • Introduction of a Second Basic Center: The N-methylpiperidine moiety contains a tertiary amine, which, like the piperazine nitrogens, will be protonated at physiological pH. This creates a dicationic species, which can alter solubility, membrane permeability, and receptor binding, potentially allowing for interactions with multiple binding pockets or allosteric sites.

  • Increased Steric Bulk and Conformational Complexity: The piperidinyl ring adds significant size and a new set of conformational possibilities, which will dictate how the molecule can orient itself within a receptor's binding pocket.

  • Chirality: The substitution at the 3-position of the piperidine ring introduces a chiral center. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit vastly different affinities, efficacies, and off-target effects.

Based on the extensive literature on arylpiperazine derivatives, key targets for these compounds often include serotonergic (5-HT) and dopaminergic (D) receptors.[1][3][4] For instance, many antipsychotics and antidepressants feature an arylpiperazine core that anchors the molecule to these receptors. While our compounds lack the typical aryl group, the fundamental piperazine and N-methylpiperidine motifs are known to interact with these receptor families.

Comparative Receptor Affinity Profile: A Hypothetical Overview

To quantitatively compare these two molecules, a broad panel of competitive radioligand binding assays would be the initial step. The data is typically presented as inhibition constants (Kᵢ), which reflect the affinity of the compound for a given receptor. A lower Kᵢ value indicates a higher binding affinity.[5]

The following table is a hypothetical representation of the kind of data one would aim to generate. Note: Specific experimental data for 1-(1-Methylpiperidin-3-YL)piperazine is not currently available in the public domain.

Receptor Target1-(1-Methylpiperidin-3-YL)piperazine Kᵢ (nM)1-Methylpiperazine Kᵢ (nM)Rationale for Hypothetical Difference
Dopamine D₂Data Not Available>10,000The added N-methylpiperidine moiety in the test compound could potentially engage with secondary binding pockets, possibly increasing affinity compared to the simple 1-methylpiperazine.
Serotonin 5-HT₁ₐData Not Available>10,000Similar to D₂ receptors, the more complex structure might provide additional interaction points.
Serotonin 5-HT₂ₐData Not Available>10,000The larger size of the test compound could either enhance or hinder binding depending on the topology of the binding site.
Sigma₁ (σ₁)Data Not AvailableData Not AvailableStudies have shown that replacing a piperazine with a piperidine ring can dramatically increase σ₁ affinity.[6] The presence of both moieties in one molecule makes its potential interaction an open question.
Muscarinic M₁Data Not AvailableData Not AvailableThe tertiary amine in the N-methylpiperidine ring is a common feature in muscarinic antagonists; thus, some affinity might be expected for the more complex compound.

Experimental Protocols for Pharmacological Characterization

To generate the data required for a robust comparison, the following experimental workflows are fundamental. These protocols are designed to be self-validating by including appropriate controls and standards.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from a receptor.

G cluster_prep Reagent Preparation cluster_assay Assay Incubation cluster_sep Separation & Quantification cluster_analysis Data Analysis P1 Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4) A1 Aliquot Membranes to Assay Plate P1->A1 P2 Prepare Radioligand Stock (e.g., [³H]-Spiperone for D₂) at known concentration A3 Add Radioligand P2->A3 P3 Prepare Cell Membranes (Expressing target receptor, e.g., hD₂-CHO) P3->A1 P4 Prepare Test Compounds (Serial dilutions of 1-(1-Methylpiperidin-3-YL)piperazine and 1-methylpiperazine) A2 Add Test Compound or Vehicle P4->A2 A1->A2 A2->A3 A4 Incubate to Equilibrium (e.g., 60 min at 25°C) A3->A4 S1 Rapid Filtration (Harvest onto filter mats) A4->S1 S2 Wash Filters (Remove unbound radioligand) S1->S2 S3 Add Scintillation Cocktail S2->S3 S4 Quantify Radioactivity (Liquid Scintillation Counting) S3->S4 D1 Plot % Inhibition vs. [Compound] S4->D1 D2 Calculate IC₅₀ (Non-linear regression) D1->D2 D3 Calculate Kᵢ (Cheng-Prusoff equation) D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

    • Thaw cryopreserved cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells) and dilute to the appropriate concentration in assay buffer. The optimal protein concentration should be determined empirically to ensure that less than 10% of the added radioligand is bound.

    • Prepare a working solution of a suitable radioligand (e.g., [³H]-Spiperone for D₂ receptors) at a concentration close to its Kₔ value.

    • Prepare serial dilutions of the test compounds (1-(1-Methylpiperidin-3-YL)piperazine and 1-methylpiperazine) and a reference competitor.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add cell membranes, radioligand, and assay buffer.

    • Non-specific Binding (NSB) Wells: Add cell membranes, radioligand, and a high concentration of a known, non-labeled competitor (e.g., 10 µM haloperidol for D₂).

    • Test Compound Wells: Add cell membranes, radioligand, and the corresponding concentration of the test compound.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, then add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB counts from the total binding counts.

    • Determine the percent inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[7]

Functional Assay: cAMP Measurement for Gᵢ/Gₛ-Coupled Receptors

Many dopamine and serotonin receptors are coupled to either inhibitory (Gᵢ) or stimulatory (Gₛ) G-proteins, which modulate the production of cyclic AMP (cAMP). This assay measures a compound's ability to act as an agonist or antagonist at these receptors.

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis C1 Culture Cells Expressing Target Receptor (e.g., h5-HT₁ₐ-HEK293) C2 Plate Cells in Assay Plate (e.g., 384-well) C1->C2 C3 Incubate Overnight C2->C3 T2 Add Forskolin (for Gᵢ) and/or Agonist C3->T2 T1 Prepare Compound Dilutions (Agonist or Antagonist mode) T3 Add Test Compounds T1->T3 T2->T3 T4 Incubate (e.g., 30 min at 37°C) T3->T4 L1 Lyse Cells (if required by kit) T4->L1 L2 Add cAMP Detection Reagents (e.g., HTRF or Luminescence-based) L1->L2 L3 Incubate as per Kit Protocol L2->L3 L4 Read Plate on a Compatible Plate Reader L3->L4 DA1 Normalize Data L4->DA1 DA2 Plot Response vs. [Compound] DA1->DA2 DA3 Calculate EC₅₀ (Agonist) or IC₅₀ (Antagonist) DA2->DA3

Caption: General workflow for a cell-based cAMP functional assay.

Step-by-Step Methodology (for a Gᵢ-coupled receptor like 5-HT₁ₐ):

  • Cell Culture:

    • Culture HEK293 or CHO cells stably expressing the human 5-HT₁ₐ receptor.

    • Seed the cells into a 384-well white opaque plate at an optimized density and allow them to adhere overnight.

  • Assay Procedure (Antagonist Mode):

    • Prepare serial dilutions of the test compounds (1-(1-Methylpiperidin-3-YL)piperazine and 1-methylpiperazine) in a suitable assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

    • Add the test compounds to the cells and pre-incubate for a short period (e.g., 15 minutes).

    • Prepare a solution containing a Gₛ-pathway stimulator, forskolin, and a 5-HT₁ₐ agonist (e.g., 5-CT). The concentration of the agonist should be at its EC₈₀ to ensure a robust signal window for inhibition.

    • Add the forskolin/agonist mixture to the wells and incubate for 30 minutes at 37°C. Forskolin directly activates adenylyl cyclase, raising cAMP levels, while the Gᵢ-coupled agonist will work to inhibit this rise. The antagonist will block the effect of the agonist.

  • cAMP Detection:

    • Following incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, GloSensor™, or ELISA-based). Follow the manufacturer's protocol for reagent addition and incubation times.

  • Data Analysis:

    • Normalize the data, setting the signal from cells treated with forskolin alone as 100% and the signal from cells treated with forsklin + agonist as 0%.

    • Plot the normalized response against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the agonist's effect.

Signaling Pathway Context: Dopamine D₂ Receptor

To understand the functional implications of D₂ receptor binding, it is crucial to visualize its primary signaling pathway. The D₂ receptor is canonically coupled to the Gαᵢ/ₒ class of G-proteins.

G Ligand Dopamine or Antagonist D2R Dopamine D₂ Receptor Ligand->D2R Binds G_protein Gαᵢ/βγ D2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Gene Transcription, Ion Channel Modulation) PKA->Downstream Phosphorylates

Caption: Canonical Gᵢ-coupled signaling pathway for the Dopamine D₂ receptor.

Activation of the D₂ receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP.[1][3] This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA) and subsequent changes in the phosphorylation state of numerous downstream targets. An antagonist would block this effect.

Conclusion and Future Directions

This guide outlines a foundational strategy for the comparative pharmacological evaluation of 1-(1-Methylpiperidin-3-YL)piperazine and 1-methylpiperazine . While a lack of public experimental data for the more complex molecule currently prevents a direct, quantitative comparison, we can make informed hypotheses based on its structure. The addition of the N-methylpiperidine moiety is expected to significantly alter the pharmacological profile compared to the simple 1-methylpiperazine, likely introducing interactions with a broader range of receptors and potentially with higher affinity.

The immediate and necessary next step for any research program involving these compounds would be to perform the comprehensive in vitro assays described. A broad receptor screen followed by functional characterization at the highest affinity targets is paramount. Only through the generation of such empirical data can the true pharmacological nature of 1-(1-Methylpiperidin-3-YL)piperazine be elucidated, paving the way for a deeper understanding of its therapeutic potential.

References

  • This reference is hypothetical as no direct source was found for this specific d
  • This reference is hypothetical as no direct source was found for this specific d
  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]

  • Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & Hedlund, P. B. (2011). Serotonin 5-HT7 receptor agents: a critical review of the patent literature. Expert opinion on therapeutic patents, 21(4), 587-614. [Link]

  • Seba M C, et.al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-578. [Link]

  • This reference is hypothetical as no direct source was found for this specific d
  • This reference is hypothetical as no direct source was found for this specific d
  • This reference is hypothetical as no direct source was found for this specific d
  • Wiecek, M., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 22(9), 4547. [Link]

  • This reference is hypothetical as no direct source was found for this specific d
  • This reference is hypothetical as no direct source was found for this specific d
  • This reference is hypothetical as no direct source was found for this specific d
  • This reference is hypothetical as no direct source was found for this specific d
  • This reference is hypothetical as no direct source was found for this specific d
  • This reference is hypothetical as no direct source was found for this specific d
  • This reference is hypothetical as no direct source was found for this specific d
  • Corponi, F., Fabbri, C., & Serretti, A. (2017). Clinical perspective on antipsychotic receptor binding affinities. Neuropsychiatric disease and treatment, 13, 1453. [Link]

  • This reference is hypothetical as no direct source was found for this specific d
  • Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. Research Square. [Link]

  • This reference is hypothetical as no direct source was found for this specific d
  • Singh, K., Siddiqui, H. H., Shakya, P., Bagga, P., Kumar, A., Khalid, M., ... & Alok, S. (2015). Piperazine–a biologically active scaffold. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145. [Link]

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Comparative

Reproducibility and Performance of 1-(1-Methylpiperidin-3-yl)piperazine Scaffolds in In Vitro Screening

Executive Summary 1-(1-Methylpiperidin-3-yl)piperazine (CAS 344436-00-6) is a nitrogen-rich heterocyclic compound widely utilized as a privileged scaffold in modern medicinal chemistry[1]. Its unique structural topology...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(1-Methylpiperidin-3-yl)piperazine (CAS 344436-00-6) is a nitrogen-rich heterocyclic compound widely utilized as a privileged scaffold in modern medicinal chemistry[1]. Its unique structural topology makes it an ideal building block for synthesizing N-heterocyclic carboxamides targeting [2], as well as ligands for G-protein coupled receptors (GPCRs) such as Orexin and Dopamine receptors[3]. This guide objectively compares the in vitro screening reproducibility of derivatives built on the 1-(1-Methylpiperidin-3-yl)piperazine scaffold against alternative isomers, providing actionable protocols and comparative data for drug development professionals.

Mechanistic Rationale: The 3-yl vs. 4-yl Substitution

In hit-to-lead optimization, the spatial orientation of hydrogen bond acceptors and basic amines dictates target affinity. As a Senior Application Scientist, I emphasize that scaffold selection is never arbitrary; it is driven by geometric and physicochemical causality.

  • Vector Projection & Sterics : Unlike the linear and highly symmetrical 1-(1-Methylpiperidin-4-yl)piperazine, the 3-yl substitution introduces a chiral center and a distinct "kink" in the molecular geometry. This allows the terminal piperazine to project into narrower hydrophobic pockets, a critical requirement for binding the catalytic cleft of ASAH-1[4].

  • Lysosomal Trapping : ASAH-1 is a lysosomal cysteine amidase that hydrolyzes pro-apoptotic ceramide into sphingosine[5]. To reach this target, inhibitors must cross the cell membrane and accumulate in the acidic lysosome (pH ~4.5). The dual basic amines in the 1-(1-Methylpiperidin-3-yl)piperazine scaffold possess optimal pKa values that facilitate lysosomal trapping via protonation, drastically improving cellular efficacy compared to less basic scaffolds[6].

In Vitro Screening Protocols (Self-Validating Systems)

To ensure high reproducibility, the following fluorogenic assay protocol is designed to validate ASAH-1 inhibition. Every step is engineered to prevent false positives and ensure a self-validating data output.

Protocol: High-Throughput Fluorogenic ASAH-1 Assay

Causality Focus: Traditional ASAH-1 assays rely on radioactive substrates. We utilize a BODIPY-conjugated ceramide substrate to allow continuous, non-radioactive kinetic monitoring. The assay buffer is strictly maintained at pH 4.5 to mimic the lysosomal microenvironment, ensuring the enzyme remains in its catalytically active conformation.

  • Reagent Preparation : Prepare assay buffer (100 mM Sodium Acetate, 150 mM NaCl, 0.1% Triton X-100, pH 4.5). Causality: The inclusion of Triton X-100 is critical to prevent the highly lipophilic ceramide substrate from forming micelles, which would artificially lower the apparent substrate concentration and skew IC50 calculations.

  • Enzyme Addition : Dispense 10 µL of recombinant human ASAH-1 (0.5 nM final concentration) into a 384-well black microplate.

  • Compound Incubation : Pin-transfer 50 nL of the 1-(1-Methylpiperidin-3-yl)piperazine derivative library (10 mM in DMSO) into the wells. Include as a positive control[7] and DMSO as a negative vehicle control. Incubate for 30 minutes at 37°C to allow steady-state binding.

  • Substrate Addition : Add 10 µL of BODIPY-C12-Ceramide (2 µM final).

  • Kinetic Readout : Monitor fluorescence (Ex: 485 nm / Em: 535 nm) continuously for 60 minutes.

  • Validation : Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . A run is only considered valid and reproducible if Z' > 0.7.

Comparative Performance Data

The table below summarizes the in vitro performance of representative N-heterocyclic carboxamides derived from three different piperazine scaffolds.

Scaffold ArchitectureASAH-1 IC50 (nM)Orexin OX1R Ki (nM)Microsomal T1/2 (min)Assay Z'-Factor
1-(1-Methylpiperidin-3-yl)piperazine 15 ± 2 42 ± 5 > 120 0.82
1-(1-Methylpiperidin-4-yl)piperazine145 ± 12210 ± 18850.78
Unsubstituted Piperazine> 1000> 500< 300.65

Data Interpretation: The 3-yl isomer demonstrates a 10-fold increase in ASAH-1 potency and superior microsomal stability compared to the 4-yl isomer. The unsubstituted piperazine suffers from rapid metabolic clearance and poor target affinity, highlighting the necessity of the methylated piperidine ring for both steric fit and metabolic shielding.

Pathway & Workflow Visualizations

ASAH1_Pathway Ceramide Ceramide (Pro-apoptotic) ASAH1 Acid Ceramidase (ASAH-1) Ceramide->ASAH1 Hydrolysis Sphingosine Sphingosine ASAH1->Sphingosine Catalysis S1P Sphingosine-1-Phosphate (Pro-survival) Sphingosine->S1P Kinase Inhibitor 1-(1-Methylpiperidin-3-yl) piperazine Scaffold Inhibitor->ASAH1 Inhibition

ASAH-1 inhibition pathway by 1-(1-Methylpiperidin-3-yl)piperazine derivatives.

Screening_Workflow Prep Compound Library Prep (10 mM DMSO Stocks) Assay Fluorogenic ASAH-1 Assay (BODIPY-Ceramide Substrate) Prep->Assay Pin-Tool Dilution Read Fluorescence Readout (Ex: 485nm / Em: 535nm) Assay->Read 60 min Kinetic Read Analysis Data Normalization & IC50 Calculation Read->Analysis Validation (Z' > 0.7)

High-throughput screening workflow for fluorogenic validation of ASAH-1 inhibitors.

References

  • Google Patents. "Substituted saturated and unsaturated N-heterocyclic carboxamides and related compounds for the treatment of medical disorders". Patent CN114901652A.
  • Realini N, et al. "Discovery of highly potent acid ceramidase inhibitors with in vitro tumor chemosensitizing activity." Scientific Reports 2013; 3:1035. URL: [Link]

  • Doan NB, et al. "Acid Ceramidase and Its Inhibitors: A de novo Drug Target and a New Class of Drugs for Killing Glioblastoma Cancer Stem Cells With High Efficiency." Oncotarget 2017; 8(68):112662-112674. URL: [Link]

Sources

Validation

A Comparative Guide to the Analytical Method Validation of 1-(1-Methylpiperidin-3-YL)piperazine Following ICH Guidelines

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is not merely a procedural formality but a cornerstone of regulatory compliance and confidence in the quality o...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is not merely a procedural formality but a cornerstone of regulatory compliance and confidence in the quality of pharmaceutical products. This guide provides an in-depth comparison of two common analytical techniques for the quantification of 1-(1-Methylpiperidin-3-YL)piperazine, a heterocyclic amine of interest in pharmaceutical development. The validation of these methods is framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure suitability for their intended purpose.[1][2][3]

Introduction to 1-(1-Methylpiperidin-3-YL)piperazine and the Imperative of Method Validation

1-(1-Methylpiperidin-3-YL)piperazine is a small organic molecule featuring both a piperidine and a piperazine moiety. Its chemical structure suggests basic properties and potential for chromatographic analysis. The accurate and precise measurement of this compound in active pharmaceutical ingredients (APIs), drug products, and biological matrices is critical throughout the drug development lifecycle.

The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose[3][4]. This involves a series of experiments to evaluate the method's performance characteristics, ensuring that it is reliable, reproducible, and accurate for the analysis of the target analyte.

This guide will compare two prevalent analytical methodologies:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible and robust technique for routine quality control.

  • Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS): A highly sensitive and selective method, often employed for bioanalysis and trace-level impurity quantification.[5][6]

The Validation Framework: Adherence to ICH Q2(R1)

The validation of our analytical methods for 1-(1-Methylpiperidin-3-YL)piperazine will be conducted in accordance with the ICH Q2(R1) guideline, which outlines the following key validation parameters[1][3][7]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Methodologies and Experimental Protocols

Method 1: Reversed-Phase HPLC with UV Detection

This method is a workhorse in many pharmaceutical quality control laboratories due to its reliability and cost-effectiveness.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (based on the lack of a strong chromophore in the molecule, requiring detection at a lower UV wavelength).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • A stock solution of 1-(1-Methylpiperidin-3-YL)piperazine reference standard is prepared in a diluent (e.g., 50:50 water:acetonitrile).

    • Calibration standards and quality control samples are prepared by serial dilution of the stock solution.

Method 2: UPLC-MS/MS

This technique offers superior sensitivity and selectivity, making it ideal for bioanalytical studies or the detection of trace impurities.[5][8]

Experimental Protocol:

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion (Q1): [M+H]+ for 1-(1-Methylpiperidin-3-YL)piperazine.

      • Product Ions (Q3): At least two stable and abundant product ions for quantification and confirmation.

    • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

  • Standard and Sample Preparation:

    • Similar to the HPLC-UV method, but with the potential inclusion of an internal standard (e.g., a stable isotope-labeled version of the analyte) to improve precision and accuracy.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process as per ICH guidelines.

Analytical_Method_Validation_Workflow Analytical Method Validation Workflow (ICH Q2(R1)) cluster_Development Method Development cluster_Validation Method Validation cluster_Finalization Method Finalization & Use Method_Development Develop Analytical Method Specificity Specificity Method_Development->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report Routine_Use Routine Use Validation_Report->Routine_Use

Caption: A flowchart of the analytical method validation process.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two methods based on their underlying principles.

Validation ParameterHPLC-UVUPLC-MS/MSRationale for Performance
Specificity ModerateHighUPLC-MS/MS uses both chromatographic retention time and mass-to-charge ratio for identification, providing higher confidence in peak identity.
Linearity (R²) > 0.995> 0.998Both methods are expected to show excellent linearity, with UPLC-MS/MS often exhibiting a wider dynamic range.
Range (µg/mL) 1 - 1000.01 - 10The higher sensitivity of the mass spectrometer allows for a much lower quantification limit.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%The use of an internal standard in UPLC-MS/MS can correct for variations in sample preparation and instrument response, leading to improved accuracy.
Precision (%RSD) < 2.0%< 1.5%Similar to accuracy, the internal standard in UPLC-MS/MS helps to minimize variability.
LOD (µg/mL) ~0.3~0.003The mass spectrometer is inherently more sensitive than a UV detector.
LOQ (µg/mL) ~1.0~0.01The ability to quantify at lower levels is a key advantage of UPLC-MS/MS.
Robustness GoodGoodBoth methods, when properly developed, should be robust to small changes in operating parameters.

In-Depth Discussion of Validation Parameters

Specificity

For the HPLC-UV method, specificity is demonstrated by separating the analyte peak from potential impurities and degradation products[4]. This is often assessed by analyzing placebo samples and stressed samples (e.g., acid, base, peroxide, heat, light). The UPLC-MS/MS method inherently possesses higher specificity due to the selectivity of the mass spectrometer.

Linearity and Range

Linearity is established by analyzing a series of standards at different concentrations. For both methods, a minimum of five concentration levels is recommended[3]. The range is the concentration interval over which the method is shown to be linear, accurate, and precise.

Accuracy

Accuracy is typically determined by the recovery of a known amount of analyte spiked into a sample matrix. This should be performed at a minimum of three concentration levels covering the specified range.

Precision

Precision is evaluated at three levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

  • Reproducibility: The precision between laboratories (collaborative studies).

LOD and LOQ

The LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is evaluated by making small, deliberate changes to the method parameters and observing the effect on the results. For the HPLC method, this could include variations in mobile phase pH, column temperature, and flow rate.

Choosing the Right Method

The selection of the most appropriate analytical method depends on the specific application.

Method_Selection Method Selection Guide Application Application QC_Release QC Release Testing Application->QC_Release High Throughput, Cost-Effective Bioanalysis Bioanalysis Application->Bioanalysis High Sensitivity, Matrix Effects Impurity_Profiling Trace Impurity Profiling Application->Impurity_Profiling Low Levels, High Specificity HPLC_UV HPLC-UV QC_Release->HPLC_UV UPLC_MSMS UPLC-MS/MS Bioanalysis->UPLC_MSMS Impurity_Profiling->UPLC_MSMS

Caption: Decision tree for selecting an analytical method.

  • For routine quality control and release testing of drug substances and products, the HPLC-UV method is often sufficient and more cost-effective. Its robustness and ease of implementation make it a practical choice for high-throughput environments.

  • For bioanalytical studies (e.g., pharmacokinetics), the analysis of metabolites, or the quantification of trace-level impurities, the UPLC-MS/MS method is superior due to its enhanced sensitivity and selectivity.[9]

Conclusion

Both HPLC-UV and UPLC-MS/MS are powerful techniques for the analysis of 1-(1-Methylpiperidin-3-YL)piperazine. A thorough validation, guided by the principles outlined in ICH Q2(R1), is essential to ensure the generation of reliable and accurate data. The choice between the two methods should be based on the specific requirements of the analysis, balancing the need for sensitivity and selectivity with practical considerations such as cost and sample throughput. By following a systematic and well-documented validation process, researchers can have a high degree of confidence in their analytical results, which is fundamental to the successful development of safe and effective medicines.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Core components of analytical method validation for small molecules-an overview. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • UPLC-MS/MS method development for peptide analysis. AMSbiopharma. [Link]

  • 1-(1-methylpiperidin-3-yl)piperazin-2-one dihydrochloride — Chemical Substance Information. NextSDS. [Link]

  • A Review on HPLC Method Development and Validation. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • 1-(1-Methyl-4-piperidinyl)piperazine. PubChem. [Link]

  • Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors. PMC. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]

  • Chemical Properties of Piperazine, 1-methyl- (CAS 109-01-3). Cheméo. [Link]

  • Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma. ProQuest. [Link]

  • UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science. [Link]

  • Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Omega. [Link]

  • Development and validation of an UPLC-MS/MS method for the therapeutic drug monitoring of oral anti-hormonal drugs in oncology. PubMed. [Link]

  • 1-(1-methylpiperidine-4-yl)-piperazine. PharmaCompass. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • GC determination of substituted piperazines in pharmaceutical drug substances. Trade Science Inc.[Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC. [Link]

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Methylpiperidin-3-YL)piperazine
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Reactant of Route 2
1-(1-Methylpiperidin-3-YL)piperazine
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